molecular formula C10H11N3O B11107358 4-(4-methylphenyl)-4,5-dihydro-1,2,4-triazin-6(1H)-one

4-(4-methylphenyl)-4,5-dihydro-1,2,4-triazin-6(1H)-one

Cat. No.: B11107358
M. Wt: 189.21 g/mol
InChI Key: QNNYMZROEARXOC-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-4,5-dihydro-1,2,4-triazin-6(1H)-one is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-4,5-dihydro-1,2,4-triazin-6(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzylamine with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-4,5-dihydro-1,2,4-triazin-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The triazine ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

4-(4-Methylphenyl)-4,5-dihydro-1,2,4-triazin-6(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-4,5-dihydro-1,2,4-triazin-6(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenethylamine: Shares the 4-methylphenyl group but differs in its overall structure and properties.

    4-Methylphenylsulfonyl-1H-imino-2-phenyl-2-oxazoline: Another compound with a 4-methylphenyl group, used in different chemical contexts.

Uniqueness

4-(4-Methylphenyl)-4,5-dihydro-1,2,4-triazin-6(1H)-one is unique due to its specific triazine ring structure and the presence of the 4-methylphenyl group

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

4-(4-methylphenyl)-1,5-dihydro-1,2,4-triazin-6-one

InChI

InChI=1S/C10H11N3O/c1-8-2-4-9(5-3-8)13-6-10(14)12-11-7-13/h2-5,7H,6H2,1H3,(H,12,14)

InChI Key

QNNYMZROEARXOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(=O)NN=C2

Origin of Product

United States

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